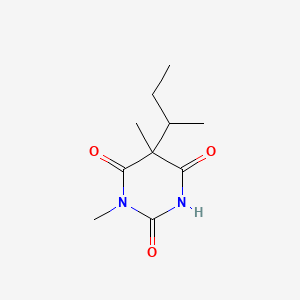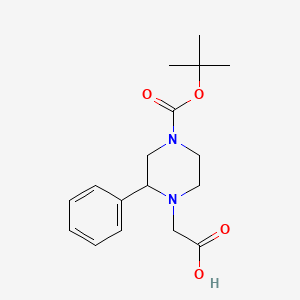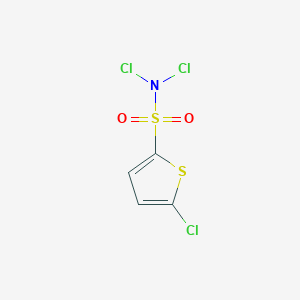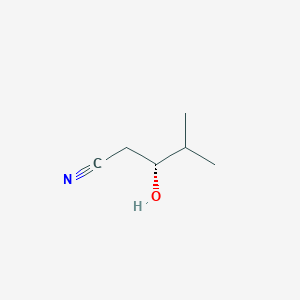![molecular formula C27H22N2S2 B14178622 2-Propyl-4,6-bis[4-(thiophen-2-yl)phenyl]pyrimidine CAS No. 881376-45-0](/img/structure/B14178622.png)
2-Propyl-4,6-bis[4-(thiophen-2-yl)phenyl]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propyl-4,6-bis[4-(thiophen-2-yl)phenyl]pyrimidine is a complex organic compound that belongs to the class of pyrimidines. This compound features a pyrimidine core substituted with two thiophen-2-ylphenyl groups and a propyl group. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propyl-4,6-bis[4-(thiophen-2-yl)phenyl]pyrimidine typically involves multi-step organic reactions. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using specialized reactors to ensure efficient mixing and temperature control. The use of high-purity reagents and catalysts is crucial to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propyl-4,6-bis[4-(thiophen-2-yl)phenyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiophenes with reduced functional groups.
Applications De Recherche Scientifique
2-Propyl-4,6-bis[4-(thiophen-2-yl)phenyl]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mécanisme D'action
The mechanism of action of 2-Propyl-4,6-bis[4-(thiophen-2-yl)phenyl]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may interact with enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propyl-4,6-bis[4-(phenyl)phenyl]pyrimidine: Similar structure but lacks the thiophene groups.
4,6-Diphenyl-2-propylpyrimidine: Similar pyrimidine core but different substituents.
Uniqueness
2-Propyl-4,6-bis[4-(thiophen-2-yl)phenyl]pyrimidine is unique due to the presence of thiophene groups, which impart distinct electronic properties and potential biological activities. This makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
881376-45-0 |
|---|---|
Formule moléculaire |
C27H22N2S2 |
Poids moléculaire |
438.6 g/mol |
Nom IUPAC |
2-propyl-4,6-bis(4-thiophen-2-ylphenyl)pyrimidine |
InChI |
InChI=1S/C27H22N2S2/c1-2-5-27-28-23(19-8-12-21(13-9-19)25-6-3-16-30-25)18-24(29-27)20-10-14-22(15-11-20)26-7-4-17-31-26/h3-4,6-18H,2,5H2,1H3 |
Clé InChI |
XZTJAHUREMIHGS-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NC(=CC(=N1)C2=CC=C(C=C2)C3=CC=CS3)C4=CC=C(C=C4)C5=CC=CS5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Ethyl-3-{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B14178565.png)

![Glycine, N-(carboxymethyl)-N-[2-[6-(methylamino)-9H-purin-9-yl]acetyl]-](/img/structure/B14178576.png)


![Benzenemethanamine, 4-[4-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-2-yl]-N,N-dimethyl-](/img/structure/B14178589.png)
![9-Chloro-4-[3-(hydroxymethyl)phenyl]benzo[h]isoquinolin-1(2h)-one](/img/structure/B14178594.png)
![2-[2-[2-Hydroxy-3,5-bis(2-phenylpropan-2-yl)phenyl]sulfanylethylsulfanyl]-4,6-bis(2-phenylpropan-2-yl)phenol](/img/structure/B14178602.png)
![3-[2-(3-Phenylprop-2-EN-1-YL)phenyl]prop-2-enoic acid](/img/structure/B14178609.png)
![2-(1,1-Diphenylethyl)-3-hydroxy-2,3-dihydro-1H-benzo[e]isoindol-1-one](/img/structure/B14178621.png)
![2-(3,4-Dichlorophenyl)-3-[(4-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one](/img/structure/B14178626.png)
